5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
説明
This compound features a 1,2,4-oxadiazole core substituted at positions 3 and 5. The 3-position carries a 4-(trifluoromethyl)phenyl group, while the 5-position is modified with a methyl group linked to a 2-ethylimidazole moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazole ring may contribute to hydrogen bonding or π-π stacking interactions in biological targets.
特性
IUPAC Name |
5-[(2-ethylimidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O/c1-2-12-19-7-8-22(12)9-13-20-14(21-23-13)10-3-5-11(6-4-10)15(16,17)18/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOUHKZGIOCPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features an oxadiazole ring fused with an imidazole and a trifluoromethyl-substituted phenyl group. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. The compound has shown promising results in various in vitro assays against different cancer cell lines.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of several oxadiazole derivatives, including our compound of interest, against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and U-937 (leukemia). The results indicated that:
- MCF-7 Cell Line : The compound exhibited an IC50 value of approximately 15.63 µM, comparable to Tamoxifen (IC50 = 10.38 µM) .
- A549 Cell Line : The IC50 was found to be in the range of 0.12–2.78 µM for related oxadiazole compounds .
Table 1 summarizes the IC50 values of various compounds against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | MCF-7 | 15.63 |
| Tamoxifen | MCF-7 | 10.38 |
| Related Oxadiazole Derivatives | A549 | 0.12 - 2.78 |
The biological activity of oxadiazole derivatives is often attributed to their ability to induce apoptosis in cancer cells. Flow cytometry assays revealed that these compounds promote apoptotic pathways through the activation of caspase enzymes and upregulation of p53 expression .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications to the phenyl ring and imidazole moiety can significantly influence anticancer potency.
- Substituents on Phenyl Ring : The presence of electron-withdrawing groups (EWGs) such as trifluoromethyl enhances cytotoxicity compared to electron-donating groups (EDGs).
- Imidazole Variations : Alterations in the imidazole side chain have been shown to affect both solubility and biological activity, suggesting a need for careful design in drug development .
Case Studies
Several case studies have documented the efficacy of similar oxadiazole derivatives in preclinical models:
- Study on HDAC Inhibition : A derivative exhibited high inhibitory activity against histone deacetylases (HDACs), crucial for cancer cell proliferation control .
- In Vivo Models : Animal studies demonstrated significant tumor growth inhibition when treated with oxadiazole derivatives compared to control groups.
類似化合物との比較
Core Structural Variations
Pharmacological and Physicochemical Properties
Spectroscopic Characterization
- IR Spectroscopy : The target compound would show N-H stretches (~3400 cm⁻¹ for imidazole) and C-F stretches (~1150 cm⁻¹ for CF₃) .
- NMR :
Key Research Findings
Imidazole vs.
Trifluoromethyl Impact : The CF₃ group in all analogs enhances metabolic stability and membrane permeability, critical for oral bioavailability .
Antimicrobial Potential: Oxadiazoles with heterocyclic substituents (e.g., imidazole, indole) show broad-spectrum activity against pathogens like S. aureus and C. albicans .
Q & A
Q. Key Variables :
| Variable | Optimal Condition | Yield Impact | Reference |
|---|---|---|---|
| Solvent | THF | High polarity improves cyclization | |
| Base | NaH | Higher reactivity vs. K₂CO₃ | |
| Temperature | 60–80°C | Prevents side reactions |
How is the structural confirmation of 5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole achieved post-synthesis?
Basic Research Question
Structural validation requires multi-spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : Assign peaks for trifluoromethyl (δ ~120–125 ppm in ¹⁹F NMR), oxadiazole C=N (δ ~160–165 ppm), and imidazole protons (δ 7.2–8.1 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- X-ray crystallography : Resolve spatial arrangement of the imidazole-oxadiazole core (e.g., dihedral angles between rings) .
Q. Example Data :
| Technique | Key Signal/Parameter | Significance | Reference |
|---|---|---|---|
| ¹⁹F NMR | δ -62.5 ppm | CF₃ group | |
| X-ray | Dihedral angle: 15° | Planarity |
How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Advanced Research Question
SAR strategies focus on modifying substituents to enhance target binding or pharmacokinetics:
- Substituent Variation : Replace trifluoromethyl with chloro , methoxy , or cyano groups to alter electron density .
- Bioisosteric Replacement : Swap oxadiazole with 1,2,3-triazole to improve metabolic stability .
- In vitro Assays : Test COX-2 inhibition (IC₅₀) or kinase activity using fluorescence polarization .
Case Study : In COX-2 inhibitors, trifluoromethyl improved selectivity (100-fold COX-2/COX-1 ratio) vs. methyl groups .
What computational methods predict the binding affinity of this compound to biological targets?
Advanced Research Question
Use molecular docking and MD simulations to assess interactions:
- Docking Software : AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., COX-2 or kinases) .
- Key Parameters :
Example : Compound 9c (analog) showed a docking score of -9.2 kcal/mol with COX-2, correlating with experimental IC₅₀ = 50 nM .
How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Advanced Research Question
Discrepancies arise from metabolic stability, bioavailability, or off-target effects. Mitigation strategies:
- Metabolic Profiling : Use liver microsomes to identify unstable motifs (e.g., oxadiazole hydrolysis) .
- PK/PD Modeling : Correlate plasma half-life (e.g., t₁/₂ ≥ 4 hours) with efficacy in rodent models .
- Proteomic Screening : Identify off-target binding via affinity chromatography .
Example : A pyrazole analog with a short t₁/₂ (1.2 hours) failed in vivo despite high in vitro potency .
How do solvent and catalyst choices impact the scalability of the synthesis?
Advanced Research Question
Scale-up requires optimizing cost and safety:
Q. Yield Comparison :
| Condition | Yield (Lab Scale) | Yield (Pilot Scale) | Reference |
|---|---|---|---|
| THF/NaH | 75% | 68% | |
| 2-MeTHF/K₂CO₃ | 70% | 72% |
What analytical techniques resolve impurities in the final product?
Basic Research Question
Q. Impurity Profile :
| Impurity | Source | Resolution Method |
|---|---|---|
| Unreacted imidazole | Incomplete coupling | Silica chromatography |
| Hydrolysis product | Moisture exposure | Anhydrous storage |
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